molecular formula C14H10ClNO3S B5621299 2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid

2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid

Cat. No.: B5621299
M. Wt: 307.8 g/mol
InChI Key: OYRSUNANXRLGEF-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thioglycolic acid to form 2-(4-chlorophenyl)-2-oxoethylthioacetic acid. This intermediate is then cyclized with 3-pyridinecarboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced carbonyl compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid is unique due to its combination of a pyridine ring, a carboxylic acid group, and a 4-chlorophenyl group. This unique structure imparts specific chemical reactivity and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3S/c15-10-5-3-9(4-6-10)12(17)8-20-13-11(14(18)19)2-1-7-16-13/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRSUNANXRLGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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